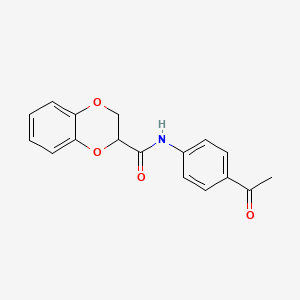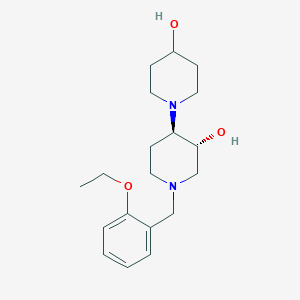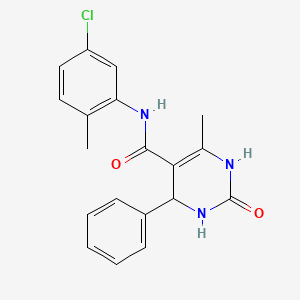![molecular formula C19H16Cl2O3 B5051419 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound that belongs to the family of coumarins. It is also known as DBCO and has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been reported to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other coumarin derivatives. It also exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of using DBCO is its limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of novel synthetic routes for the production of DBCO, which could improve its availability and reduce the cost of production. Another direction is the investigation of its potential applications in the field of materials science, particularly in the development of new photovoltaic materials. Additionally, further studies are needed to fully understand the mechanism of action of DBCO and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves the reaction of 3,4-dichlorobenzyl alcohol with 3,4,8-trimethylcoumarin in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields DBCO as a yellow crystalline solid with a melting point of 87-89°C.
Applications De Recherche Scientifique
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agrochemicals, it has been investigated for its potential use as a herbicide and insecticide. In materials science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.
Propriétés
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O3/c1-10-11(2)19(22)24-18-12(3)17(7-5-14(10)18)23-9-13-4-6-15(20)16(21)8-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITAICRYHMRXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051350.png)
![ethyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051358.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5051361.png)

![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5051382.png)
![5-methyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5051390.png)
![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)
![tetraethyl 2,2'-(3,7-dioxo-3,7-dihydro-1H,5H-furo[3,4-f][2]benzofuran-1,5-diylidene)dimalonate](/img/structure/B5051395.png)

![methyl N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5051408.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5051439.png)